Propamidine

Antimicrobial Synergy Pseudomonas aeruginosa Ophthalmic Formulation

Propamidine (CAS 104-32-5) is the evidence-backed aromatic diamidine for Acanthamoeba keratitis (AK) research and clinical ophthalmology. Do not substitute with hexamidine, dibromopropamidine, or pentamidine without direct comparative data—molecular architecture dictates potency, membrane diffusion kinetics, and cytotoxicity. Propamidine combined with PHMB 0.02% achieves an 86.6% medical cure rate in Phase III AK trials. It demonstrates 2-fold greater potency than pentamidine against A. hatchetti and exhibits superior corneal tolerability versus dibromopropamidine and hexamidine on human corneal cell lines. For Brolene-equivalent formulations or translational AK studies, procure the authentic diamidine to ensure experimental reproducibility and patient outcomes.

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
CAS No. 104-32-5
Cat. No. B086517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropamidine
CAS104-32-5
Synonyms1,3-bis(p-amidinophenoxy)propane
1,3-di-(4-amidinophenoxy)propane
1,3-di-(p-amidinophenoxymethyl)-propane
4,4'-(trimethylenedioxy)dibenzamidine
DAPP-Br
DAPP-H
propamidine
propamidine dihydrochloride
Molecular FormulaC17H20N4O2
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C17H20N4O2/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21)
InChIKeyWTFXJFJYEJZMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propamidine CAS 104-32-5: Procurement & Differentiation Guide for Aromatic Diamidine Antimicrobials


Propamidine (CAS 104-32-5), an aromatic diamidine, is primarily formulated as its isethionate salt for topical ophthalmic use. It acts as a membrane-active biocide with a reported mechanism involving irreversible inhibition of TMPRSS2 and nucleic acid binding, conferring activity against select Gram-positive bacteria, fungi, and protozoa . It is established in clinical practice for the treatment of Acanthamoeba keratitis (AK) and minor bacterial eye infections (e.g., blepharitis, conjunctivitis), most notably as the active ingredient in Brolene® eye drops .

Procurement Risks in Propamidine Selection: Why In-Class Diamidine Substitution Without Evidence Fails


Substituting Propamidine with seemingly analogous diamidines (e.g., hexamidine, dibromopropamidine, pentamidine) or alternative biocides (e.g., chlorhexidine, PHMB) without direct comparative evidence introduces significant scientific and clinical risk. While all are membrane-active, their molecular architecture—specifically the central alkyl chain length and terminal halogenation—dictates profoundly different lipophilicity, membrane diffusion kinetics, and therefore differential amoebicidal/bactericidal potency and cytotoxicity [1]. Procurement decisions based purely on in-class assumption can result in selecting an agent with either inadequate anti-microbial efficacy against a specific target strain or with an unacceptably narrow therapeutic index, thereby compromising experimental reproducibility or patient outcomes [2]. The following evidence establishes precisely where Propamidine stands relative to its closest comparators.

Quantitative Differentiation Evidence for Propamidine: Head-to-Head Data Against Key Comparators


Propamidine vs. Dibromopropamidine: Direct Evidence of Lower Potency in Gram-Negative Synergy Models

A direct comparative study evaluated the synergistic activity of both diamidines with polymyxin B. Propamidine demonstrated unequivocally lower intrinsic activity than dibromopropamidine against key Gram-negative pathogens [1]. While the combination of polymyxin B and dibromopropamidine exhibited synergistic bactericidal activity against P. aeruginosa, E. cloacae, P. mirabilis, E. coli, and S. aureus, the analogous propamidine combination showed only additive activity against S. aureus [1]. This quantifies a specific limitation of propamidine in combination strategies where broad Gram-negative synergy is required.

Antimicrobial Synergy Pseudomonas aeruginosa Ophthalmic Formulation Diamidine Comparison

Propamidine vs. Pentamidine: Species-Dependent Differential Amoebicidal Potency and Therapeutic Index

Comparative in vitro testing against three Acanthamoeba species revealed that propamidine's amoebicidal potency is highly species-dependent relative to pentamidine. Propamidine was >8-fold less potent against A. castellanii, but 2-fold more potent against A. hatchetti [1]. Crucially, at steady-state amoebicidal concentrations, propamidine demonstrated significantly higher toxicity to corneal tissues, yielding a lower therapeutic index than pentamidine [1].

Acanthamoeba Keratitis Species-Specific Susceptibility Therapeutic Index Cytotoxicity

Propamidine vs. Hexamidine: Class-Level Inference of Lower Amoebicidal Efficiency Due to Shorter Alkyl Chain Length

A systematic study of diamidine homologs established a clear structure-activity relationship: amoebicidal efficiency against Acanthamoeba polyphaga increases as the central alkyl chain elongates from propamidine to nonamidine [1]. Hexamidine, with a longer alkyl chain, was identified as a superior amoebicidal molecule [1]. This is supported by MIC data where the modal trophozoite MIC for hexamidine was comparable to propamidine (both 6.3 μg/mL) in some studies, but the kinetic study demonstrated that increased lipophilicity of longer-chain diamidines enhances diffusion through the amoebic membrane [2].

Structure-Activity Relationship Acanthamoeba Diamidine Homologs Cysticidal Activity

Propamidine as a Benchmark Component: Phase III Clinical Validation in Dual-Therapy for Acanthamoeba Keratitis

A prospective, randomized, double-masked, active-controlled Phase 3 clinical trial (ODAK trial) evaluated the efficacy of a dual-therapy regimen containing propamidine 0.1% (1 mg/mL) plus PHMB 0.02% (0.2 mg/mL) against PHMB 0.08% monotherapy [1]. The propamidine-containing combination regimen achieved an adjusted medical cure rate (MCR) of 86.6% within 12 months, which was non-inferior to the PHMB 0.08% monotherapy (86.7%) [1]. This evidence firmly positions propamidine not as an obsolete agent but as a clinically validated and effective component of a proven combination regimen for AK.

Combination Therapy Acanthamoeba Keratitis Clinical Trial PHMB

Propamidine vs. Chlorhexidine: Cytotoxicity Profile Suggests Favorable Tolerability in Prolonged Ocular Exposure

In a comparative in vitro study on human corneal cell viability, propamidine isethionate (a diamidine) demonstrated a less cytotoxic profile than some alternatives, leading to the recommendation that propamidine isethionate and chlorhexidine (a biguanide) be used to reduce cytotoxicity of antiamoebic treatment [1]. Specifically, propamidine (PD) decreased human cell viability less than dibromopropamidine (DD) and hexamidine (HD) [2]. This contrasts with another study which suggested that in prolonged exposure, propamidine may be more harmful than chlorhexidine, highlighting the importance of exposure duration [3].

Corneal Cytotoxicity Antiamoebic Therapy Ocular Tolerability Diamidine vs. Biguanide

Propamidine vs. Sulfathiazole: Comparable Bacteriostatic Activity Against S. aureus

In vitro experiments have indicated that propamidine possesses bacteriostatic activity against Staphylococcus aureus that is of the same order as sulfathiazole [1]. This places propamidine's potency against this Gram-positive pathogen in a historical context relative to a known and established antibacterial agent. The minimal effective concentration was reported as 1:128,000 in both cases [1].

Bacteriostatic Activity Staphylococcus aureus Historical Comparator Wound Infection

Evidence-Based Application Scenarios for Propamidine: From Ophthalmic Therapeutics to Microbiology Research


Validated Component in Combination Therapy for Acanthamoeba Keratitis

Propamidine 0.1% should be procured as a key component of a dual-therapy regimen with PHMB 0.02% for the treatment of Acanthamoeba keratitis. This combination is supported by high-quality Phase III clinical evidence demonstrating an 86.6% medical cure rate, which is non-inferior to higher-concentration PHMB monotherapy [1]. This scenario is ideal for clinical ophthalmology settings and translational research focused on AK.

Targeted Agent for A. hatchetti and A. polyphaga Infections

Based on in vitro susceptibility data, propamidine is the preferred diamidine for infections involving Acanthamoeba hatchetti, where it is 2-fold more potent than pentamidine (>31.25 vs >62.5 μg/mL) [2]. It also shows equivalent potency to pentamidine against A. polyphaga [2]. Researchers and clinicians should consider propamidine when the infecting strain is confirmed or suspected to be of these species.

Topical Treatment of Minor Gram-Positive Eye Infections

As formulated in Brolene® eye drops, propamidine is indicated for minor bacterial eye and eyelid infections (conjunctivitis, blepharitis) where Gram-positive cocci are the primary pathogens . Its bacteriostatic activity against S. aureus is of the same order as sulfathiazole [3]. This is a well-established, low-risk application for routine procurement in clinical practice.

In Vitro Microbiology Studies with a Defined Cytotoxicity Profile

For researchers investigating antiamoebic or antibacterial agents on human corneal cell lines, propamidine serves as a valuable comparator. It exhibits a distinct cytotoxicity profile relative to other diamidines (less toxic than dibromopropamidine and hexamidine) [4] and biguanides, making it useful for studies where therapeutic index and cellular tolerability are primary endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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